molecular formula C21H21F2N3O6 B2898566 N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide CAS No. 683781-06-8

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide

Cat. No. B2898566
CAS RN: 683781-06-8
M. Wt: 449.411
InChI Key: QUDMSYGNYSYGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.

Mechanism of Action

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide specifically targets EGFR with T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs. However, it may cause QT prolongation, a potentially life-threatening condition that affects the heart's electrical activity.

Advantages and Limitations for Lab Experiments

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is a valuable tool for studying the molecular mechanisms of EGFR-mutant NSCLC and developing new therapies for this disease. Its irreversible binding to mutant EGFR makes it a potent inhibitor, and its favorable safety profile allows for higher doses to be used in preclinical studies. However, its specificity for T790M-mutant EGFR limits its use in studying EGFR wild-type or other EGFR mutations.

Future Directions

There are several future directions for the development and application of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide. One direction is the development of combination therapies that enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of its potential in other EGFR-mutant cancers, such as head and neck cancer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response will improve the clinical utility of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide.

Synthesis Methods

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(difluoromethoxy)benzoic acid, which is then converted to 4-(difluoromethoxy)benzoyl chloride. The second step involves the synthesis of N-(4-aminobutyl)-3-nitrobenzamide, which is then converted to N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide through a coupling reaction with the benzoyl chloride.

properties

IUPAC Name

[[4-(difluoromethoxy)benzoyl]amino] 4-(azepan-1-yl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O6/c22-21(23)31-16-8-5-14(6-9-16)19(27)24-32-20(28)15-7-10-17(18(13-15)26(29)30)25-11-3-1-2-4-12-25/h5-10,13,21H,1-4,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDMSYGNYSYGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)ONC(=O)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.